![molecular formula C23H22N2O3S B2362050 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide CAS No. 1005292-58-9](/img/structure/B2362050.png)

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

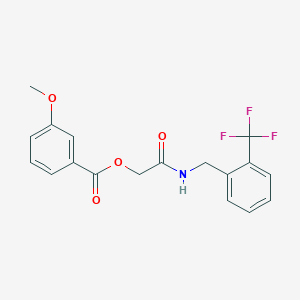

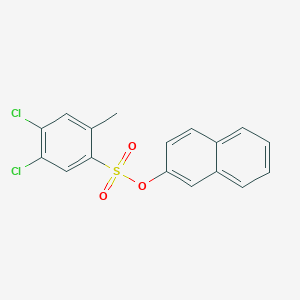

The compound “2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide” is a heterocyclic compound . It has a molecular formula of C23H22N2O3S and a molecular weight of 406.5. Thiophene and its substituted derivatives, which this compound is a part of, are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

Thiophene-based analogs are synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The compound also contains a 2-methylphenoxy group and a 3,4-dihydro-2H-quinolin-6-yl group .Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .Physical and Chemical Properties Analysis

The compound has a molecular formula of C23H22N2O3S and a molecular weight of 406.5. More specific physical and chemical properties such as melting point, boiling point, solubility, and stability were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Diversity

Medicinal chemistry is pivotal in designing and developing new pharmaceutical compounds, where the synthesis of compounds like 2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide plays a crucial role. Research focuses on the effects of synthetic, semi-synthetic, and natural biologically active substances based on molecular interactions. This involves exploring the chemical diversity of phenoxy acetamide derivatives, such as Chalcone, Indole, and Quinoline, to understand their pharmacologically interesting compositions and potential as pharmaceutical agents. These efforts are aimed at enhancing the quality of life through safe and effective new drugs (Al-Ostoot et al., 2021).

Pharmacological Activities

The exploration of acetamide, formamide, and their derivatives has been significant in understanding the biological effects of these compounds. Research has expanded knowledge around the biological consequences of exposure, highlighting the importance of these compounds in commercial applications and their potential health effects. This research provides a basis for understanding the interactions and effects of complex acetamides in biological systems (Kennedy, 2001).

Environmental and Biological Interactions

Studying the environmental fate and biochemical transformations of chiral emerging organic pollutants, including acetamide derivatives, has provided insights into their behavior in aquatic environments and their biotransformation. This research is crucial for detecting biologically mediated environmental reactions, understanding the biochemical fate of pollutants, and assessing their risk accurately. Such studies help in the development of more effective degradation systems and in mitigating environmental impact (Wong, 2006).

Wirkmechanismus

While the specific mechanism of action for this compound is not mentioned in the search results, thiophene derivatives are known to exhibit many pharmacological properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Zukünftige Richtungen

Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Eigenschaften

IUPAC Name |

2-(2-methylphenoxy)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3S/c1-16-6-2-3-8-20(16)28-15-22(26)24-18-10-11-19-17(14-18)7-4-12-25(19)23(27)21-9-5-13-29-21/h2-3,5-6,8-11,13-14H,4,7,12,15H2,1H3,(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLDPHMMZFIGON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[cyano(2,4-difluorophenyl)methyl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B2361969.png)

![2-Methoxy-5-[(4-methylidenecyclohexyl)sulfamoyl]benzamide](/img/structure/B2361971.png)

![3-[3-(2-Methoxyphenyl)-4-isoxazolyl]propanoic acid](/img/structure/B2361973.png)

![N-(6-ethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2361977.png)

![(R)-1-(4-Bromophenyl)-7,8-dimethoxy-N,4-dimethyl-4,5-dihydro-3H-benzo[d][1,2]diazepine-3-carboxamide](/img/structure/B2361985.png)

![2,4-difluoro-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2361989.png)